Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established IUPAC nomenclature principles for complex heterocyclic compounds. The compound's structure incorporates a naphtho[1,2-b]furan core system, which represents the fusion of a naphthalene ring with a furan ring in the 1,2-position. The systematic name reflects the presence of multiple functional groups: a benzyl ester at the 3-carboxylate position, a methyl substituent at the 2-position, and a phenylsulfonyl amino group at the 5-position.
Related compounds in the literature demonstrate similar naming conventions. For instance, methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate (CAS: 442553-81-3) shares the identical core structure but features a methyl ester instead of the benzyl ester. The molecular formula for this closely related compound is C₂₁H₁₇NO₅S with a molecular weight of 395.4 g/mol. The IUPAC name for the methyl analog is methyl 5-(benzenesulfonamido)-2-methylbenzo[g]benzofuran-3-carboxylate, where the alternative benzo[g]benzofuran nomenclature refers to the same naphtho[1,2-b]furan system.
The systematic identification also involves understanding the stereochemical descriptors and regioisomeric relationships. The naphtho[1,2-b]furan system can be distinguished from naphtho[2,1-b]furan derivatives, as demonstrated by compounds like ethyl naphtho[2,1-b]furan-2-carboxylate, which exhibits different substitution patterns and crystallographic properties. The InChI key system provides unique identifiers for these compounds, with the methyl analog bearing the InChI key DYUBSUDYQXJLKO-UHFFFAOYSA-N.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by the planar naphthofuran core system with additional substituents that introduce conformational complexity. Crystallographic studies of related compounds provide insight into the expected geometric parameters. In the structure of 2-methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan, the naphthofuran unit is essentially planar with a mean deviation of 0.007 Å from the least-squares plane defined by the thirteen constituent atoms.
The dihedral angle between the phenyl ring and the naphthofuran fragment represents a critical geometric parameter. In 2-methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan, the phenyl ring forms a dihedral angle of 69.13(6)° with the plane of the naphthofuran fragment. For compounds with phenylsulfonyl amino substitution, similar angular relationships are observed. In N-(phenylsulfonyl)naphtho[2,1-b]furan-1-carboxamide, the molecule is twisted at the sulfur atom with a C—S—N—C torsion angle of −65.2(2)° between the benzene ring and the –SO₂—NH—C=O segment.
The conformational analysis must also consider the benzyl ester group, which introduces additional rotational degrees of freedom. The ester functionality typically adopts conformations that minimize steric interactions while allowing for potential intermolecular interactions. Computational studies on related naphthofuran esters suggest that the ester group can adopt various conformations depending on the crystal packing environment and intermolecular forces.
Spectroscopic characterization provides complementary information about molecular geometry. For ethyl naphtho[2,1-b]furan-2-carboxylate, ¹³C-NMR data indicates characteristic chemical shifts that reflect the electronic environment of different carbon atoms within the molecule. The UV-Visible absorption maximum at 300.3 nm for this compound suggests extended conjugation within the naphthofuran system. Similar spectroscopic parameters would be expected for this compound, with additional signals corresponding to the sulfonamide and benzyl ester functionalities.
X-ray Crystallographic Studies of Naphtho[1,2-b]furan Derivatives
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of naphthofuran derivatives. Several related compounds have been subjected to single-crystal X-ray diffraction studies, providing valuable structural precedents. The crystal structure of ethyl naphtho[2,1-b]furan-2-carboxylate has been solved and characterized using X-ray diffraction methods, confirming the planar geometry of the naphthofuran core and providing precise bond lengths and angles.
Crystallographic studies of sulfonamide-substituted naphthofurans reveal important structural features. N-(phenylsulfonyl)naphtho[2,1-b]furan-1-carboxamide crystallizes in the monoclinic P2₁/c space group with cell parameters a = 13.8504(10) Å, b = 12.2166(8) Å, c = 9.7164(6) Å, and β = 101.248(2)°. The structure exhibits hydrogen bonding patterns with N—H⋯O hydrogen bonds linking molecules into chains running along the c axis. An intramolecular N—H⋯O(furan) interaction is also observed, contributing to the molecular conformation.
The crystal packing of naphthofuran derivatives is often dominated by π–π stacking interactions. In 2-methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan, the crystal structure exhibits π–π interactions between benzene rings from neighboring molecules with a centroid–centroid distance of 3.616(4) Å. These aromatic stacking interactions are complemented by weak C—H⋯O and C—H⋯π interactions that contribute to the overall crystal stability.
The molecular packing analysis reveals important insights into intermolecular forces. The compound 2-methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan crystallizes in the orthorhombic Pna2₁ space group with unit cell dimensions a = 8.198(4) Å, b = 18.589(8) Å, and c = 10.049(4) Å. The density of 1.398 Mg m⁻³ reflects the efficient packing of molecules within the crystal lattice. Temperature-dependent studies at 173(2) K provide enhanced resolution and reduced thermal motion effects.
Comparative crystallographic data from related compounds suggest that this compound would likely exhibit similar packing motifs. The presence of both hydrogen bond donors (sulfonamide NH) and acceptors (carbonyl oxygen, sulfonyl oxygens) would facilitate the formation of extensive hydrogen-bonded networks. The benzyl group would contribute to van der Waals interactions and potentially participate in edge-to-face aromatic interactions with neighboring molecules.
Comparative Analysis of Sulfonamide-Substituted Naphthofuran Isomers
The comparative analysis of sulfonamide-substituted naphthofuran isomers reveals significant structure-activity relationships and synthetic accessibility patterns. Multiple positional isomers exist within the naphthofuran framework, each exhibiting distinct chemical and biological properties. The comparison between naphtho[1,2-b]furan and naphtho[2,1-b]furan derivatives illustrates the impact of regioisomerism on molecular properties.
Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate (molecular formula C₂₄H₂₃NO₅S, molecular weight 437.510 g/mol) represents a close structural analog where the phenylsulfonyl group is replaced by a mesitylsulfonyl group. The mesityl group (2,4,6-trimethylphenyl) introduces additional steric bulk and electron-donating character compared to the unsubstituted phenyl group. This structural modification can significantly impact both the molecular conformation and biological activity profile.
The positional isomerism within the sulfonamide substitution pattern also provides important comparative data. Compounds with sulfonamide groups at different positions on the naphthofuran core exhibit varying degrees of planarity and intermolecular interaction capabilities. For instance, N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide features a naphthalenesulfonyl group instead of phenylsulfonyl, introducing additional aromatic character and potential for extended π-conjugation.
Ester group variations provide another dimension for comparative analysis. The progression from methyl esters to ethyl esters to benzyl esters demonstrates how increasing steric bulk and lipophilicity affect molecular properties. Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate (molecular formula C₂₃H₂₀FNO₅S) incorporates both an ethyl ester and fluorine substitution on the sulfonamide aryl group, providing insights into electronic effects.
The biological activity profiles of these isomers often correlate with structural features. Naphthofuran derivatives have demonstrated diverse pharmacological properties including antibacterial, antitumor, and anthelmintic activities. The specific substitution pattern and stereochemistry can dramatically influence the binding affinity to biological targets and subsequent therapeutic efficacy. Sulfonamide groups are known for their ability to interact with enzymes and receptors, potentially inhibiting metabolic processes through enzyme inhibition mechanisms.
Properties
IUPAC Name |
benzyl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-18-25(27(29)32-17-19-10-4-2-5-11-19)23-16-24(21-14-8-9-15-22(21)26(23)33-18)28-34(30,31)20-12-6-3-7-13-20/h2-16,28H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINOVWDYLJXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound’s structure comprises a naphtho[1,2-b]furan system (C13H8O) fused with a benzene ring. Key substituents include:
The naphthofuran core imposes steric constraints, necessitating careful selection of reaction conditions to avoid undesired side reactions. The sulfonamide group’s electron-withdrawing nature influences the reactivity of adjacent positions, while the benzyl ester serves as a protecting group for the carboxylic acid.
Synthetic Challenges
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Regioselective sulfonylation at position 5 without affecting reactive sites.
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Cyclization to form the furan ring under conditions compatible with other functional groups.
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Esterification without hydrolyzing sensitive moieties.
Synthetic Strategies and Methodologies
Step 1: Synthesis of 5-Aminonaphtho[1,2-b]furan-3-carboxylic Acid
A literature survey reveals that naphthofuran derivatives are often synthesized via acid-catalyzed cyclization of dihydroxynaphthalene precursors. For example, heating 1,5-dihydroxynaphthalene with acetic anhydride yields the acetylated furan intermediate, which is hydrolyzed to the carboxylic acid.
Step 2: Sulfonylation of the Amino Group
The amino group at position 5 is reacted with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). This step mirrors methodologies reported for analogous sulfonamide formations, where electron-deficient sulfonyl chlorides exhibit higher reactivity.
Reaction Conditions :
Step 3: Esterification with Benzyl Bromide
The carboxylic acid at position 3 is protected as a benzyl ester using benzyl bromide and a base (e.g., potassium carbonate). This step is critical to prevent side reactions during subsequent stages.
Optimization Data :
Route 2: One-Pot Cyclization and Functionalization
Recent advances in photoredox catalysis and microwave-assisted synthesis enable the integration of multiple steps into a single pot. A Nature study demonstrated the efficacy of irradiating o-phenylenediamine derivatives with sulfonyl chlorides to form sulfonamides, followed by cyclization. Adapting this protocol:
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Cyclodesulfurization : A naphthalene diamine precursor is treated with benzenesulfonyl chloride under UV light to form the sulfonamide.
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Furan Cyclization : Intramolecular esterification or Friedel-Crafts acylation closes the furan ring.
Key Advantages :
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Route | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield |
|---|---|---|---|---|
| 1 | 78% | 82% | 93% | 59% |
| 2 | – | – | – | 85% (est.) |
Route 2’s one-pot approach minimizes intermediate isolation, potentially improving efficiency.
Solvent and Reagent Optimization
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Piperidine/DMF mixtures are effective for Fmoc deprotection in peptide synthesis, suggesting compatibility with acid-sensitive intermediates.
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TFA/CH2Cl2 cleavage cocktails (used in solid-phase synthesis) could facilitate benzyl ester formation without hydrolyzing the sulfonamide.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfonylamino groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Molecular Comparisons
Key Observations :
- Thiophen-2-yl () introduces sulfur heteroatoms, which could influence electronic properties and binding to metal-containing enzymes .
- Ester Group Variations: Benzyl esters (target compound) offer aromaticity, possibly enhancing π-π interactions in biological targets. Heptyl esters () increase hydrophobicity, affecting pharmacokinetics and tissue distribution .
Key Findings :
- The 4-chlorophenyl analog () demonstrates notable antimicrobial activity, likely due to the electron-withdrawing chlorine enhancing sulfonamide’s enzyme-binding affinity .
- The isopropyl derivative () shows specific anticancer activity, attributed to apoptosis induction via interference with cellular signaling pathways .
- Thiophene-containing analogs () exhibit dual antimicrobial and anti-inflammatory effects, possibly due to the thiophene ring’s interaction with sulfur-metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
